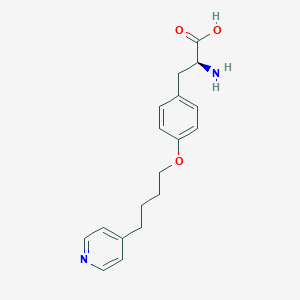
Tirofiban impurity 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tirofiban impurity 8 is a chemical compound related to Tirofiban, a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor. Tirofiban is primarily used as an antiplatelet agent to prevent thrombotic events in patients with acute coronary syndrome. This compound is one of the impurities that can be found during the synthesis or degradation of Tirofiban .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tirofiban impurity 8 involves multiple synthetic steps, including the use of various reagents and catalysts. The specific synthetic routes and reaction conditions are often proprietary and detailed in patents or scientific literature. For example, one method involves the use of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to identify and detect the impurity .
Industrial Production Methods
Industrial production methods for this compound are typically aligned with the production of Tirofiban itself. These methods involve stringent quality control measures to ensure the purity and consistency of the final product. The impurity can be isolated and characterized using advanced chromatographic techniques such as ultra-performance liquid chromatography (UPLC) .
Chemical Reactions Analysis
Types of Reactions
Tirofiban impurity 8 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-oxide derivatives .
Scientific Research Applications
Tirofiban impurity 8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the stability and efficacy of Tirofiban formulations.
Industry: Utilized in quality control processes to ensure the purity and safety of pharmaceutical products
Mechanism of Action
The mechanism of action of Tirofiban impurity 8 is closely related to that of Tirofiban. Tirofiban works by inhibiting the platelet glycoprotein IIb/IIIa receptor, preventing platelet aggregation and thrombus formation. The impurity may interact with similar molecular targets and pathways, although its specific effects and potency may differ .
Comparison with Similar Compounds
Similar Compounds
Tirofiban Impurity A: (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid.
Tirofiban Impurity B: N-oxide derivative of Tirofiban.
Tirofiban Impurity C: Another structural variant of Tirofiban.
Uniqueness
Tirofiban impurity 8 is unique in its specific structural configuration and the conditions under which it is formed. Its presence can provide insights into the stability and degradation pathways of Tirofiban, making it valuable for both research and quality control purposes .
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C18H22N2O3/c19-17(18(21)22)13-15-4-6-16(7-5-15)23-12-2-1-3-14-8-10-20-11-9-14/h4-11,17H,1-3,12-13,19H2,(H,21,22)/t17-/m0/s1 |
InChI Key |
OJOUITPHSVJWEN-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCCCC2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCCCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13056919.png)

![N'-[(2-chloro-6-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13056930.png)
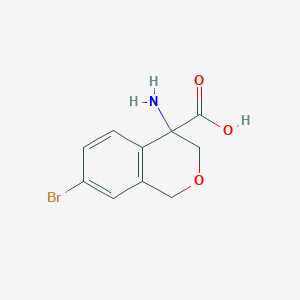
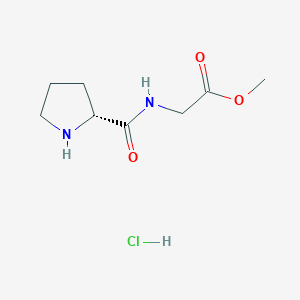
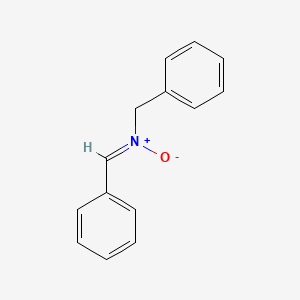
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13056970.png)
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13056976.png)
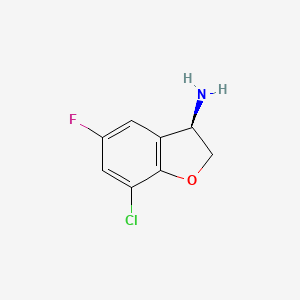

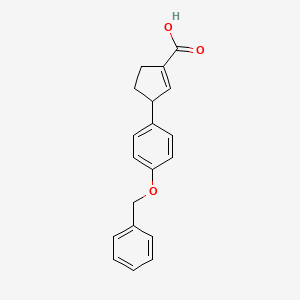
![2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13057010.png)
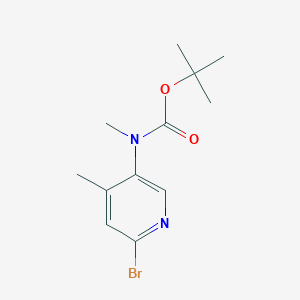
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13057016.png)
